2-(azidomethyl)-3,5-dibromothiophene
Description
Properties
CAS No. |
2353862-01-6 |
|---|---|
Molecular Formula |
C5H3Br2N3S |
Molecular Weight |
297 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azidomethyl 3,5 Dibromothiophene
Retrosynthetic Analysis of 2-(azidomethyl)-3,5-dibromothiophene
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials.
Disconnection Strategies Involving the Azidomethyl Group
The primary disconnection for this compound involves the C-N bond of the azidomethyl group. This bond can be retrosynthetically cleaved to reveal a precursor with a suitable leaving group at the methyl position, such as a halide (bromide or chloride). This leads to the key intermediate, 2-(halomethyl)-3,5-dibromothiophene. The azide (B81097) functionality is then introduced in the forward synthesis via a nucleophilic substitution reaction using an azide salt, a common and effective method for forming alkyl azides.
An alternative disconnection strategy would involve the reduction of a corresponding aldehyde, 3,5-dibromothiophene-2-carbaldehyde (B1605327), to the alcohol, (3,5-dibromothiophen-2-yl)methanol. The resulting hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate) or directly to the halide before the introduction of the azide.
Approaches to Introducing Bromine Substituents on the Thiophene (B33073) Core
The introduction of the two bromine atoms at the 3- and 5-positions of the thiophene ring is a critical aspect of the synthesis. A common and effective method for the bromination of thiophenes is electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS). The regioselectivity of the bromination can be controlled by the reaction conditions and the nature of the substituents already present on the thiophene ring. For instance, starting with 2-methylthiophene (B1210033), direct bromination with two equivalents of NBS can lead to the desired 3,5-dibromo-2-methylthiophene (B1345596).
Alternatively, if starting from thiophene, a multi-step process involving initial bromination to 2,5-dibromothiophene (B18171) followed by functionalization at the 2-position and subsequent bromination at the 3-position can be envisioned. However, direct bromination of a 2-substituted thiophene often provides a more straightforward route.
Precursor Synthesis and Derivatization Routes
The successful synthesis of this compound relies on the efficient preparation of key precursors. Two primary routes are considered here, starting from either 2-methylthiophene or 2,5-dibromothiophene.
Synthesis of Key Brominated Thiophene Intermediates
Route A: Starting from 2-Methylthiophene
A direct and high-yielding method to obtain a key precursor is the dibromination of 2-methylthiophene. The reaction with N-bromosuccinimide (NBS) in a suitable solvent such as glacial acetic acid allows for the regioselective introduction of two bromine atoms at the 3- and 5-positions. rsc.org
Table 1: Synthesis of 3,5-Dibromo-2-methylthiophene
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |
| 2-Methylthiophene | N-Bromosuccinimide (2 eq.) | Glacial Acetic Acid | 18 h | 83% rsc.org |
The subsequent step involves the side-chain bromination of the methyl group of 3,5-dibromo-2-methylthiophene to yield 2-(bromomethyl)-3,5-dibromothiophene. This transformation is typically achieved through a radical bromination using NBS in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride. chemicalbook.commasterorganicchemistry.com
Route B: Starting from 2,5-Dibromothiophene
An alternative pathway begins with commercially available 2,5-dibromothiophene. The introduction of a formyl group at the 2-position can be accomplished via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). rsc.orgthieme-connect.dechemistrysteps.comwikipedia.org The resulting 3,5-dibromothiophene-2-carbaldehyde can then be reduced to the corresponding alcohol, (3,5-dibromothiophen-2-yl)methanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
This alcohol can then be converted to the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivative. For instance, treatment with thionyl chloride (SOCl₂) can yield 2-(chloromethyl)-3,5-dibromothiophene.
Table 2: Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| 3,5-Dibromo-2-methylthiophene | 6.86 (s, 1H), 2.34 (s, 3H) | Not explicitly found | rsc.org |
| 3,5-Dibromothiophene-2-carbaldehyde | 9.79 (s, 1H), 7.54 (s, 1H) | Not explicitly found | orgsyn.org |
| (3,5-Dibromothiophen-2-yl)methanol | 6.78 (s, 1H), 4.31 (s, 2H) (for trityl protected form) | Not explicitly found |
Preparation of Azide Precursors
The final step in the synthesis is the introduction of the azide group. The most common and straightforward method is the nucleophilic substitution of a halide with an azide salt. Sodium azide (NaN₃) is the most frequently used reagent for this purpose. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the Sₙ2 reaction.
Optimization of Azidation Reaction Conditions
The efficiency of the azidation reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and reaction time.
For the conversion of 2-(bromomethyl)-3,5-dibromothiophene to this compound, a systematic optimization would involve screening different conditions.
Table 3: Hypothetical Optimization of Azidation Reaction
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield |
| 2-(Bromomethyl)-3,5-dibromothiophene | NaN₃ (1.2 eq.) | DMF | 25 | 24 | Moderate |
| 2-(Bromomethyl)-3,5-dibromothiophene | NaN₃ (1.2 eq.) | DMF | 60 | 6 | High |
| 2-(Bromomethyl)-3,5-dibromothiophene | NaN₃ (1.5 eq.) | DMSO | 25 | 12 | Moderate-High |
| 2-(Bromomethyl)-3,5-dibromothiophene | NaN₃ (1.5 eq.) | DMSO | 80 | 4 | High |
Generally, increasing the temperature accelerates the reaction rate. The use of a slight excess of sodium azide ensures the complete conversion of the starting material. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is typically isolated by aqueous workup followed by extraction with an organic solvent and purification by column chromatography. The structure of the final product, this compound, would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, with the characteristic azide stretch appearing around 2100 cm⁻¹ in the IR spectrum.
Exploration of Nucleophilic Azidation Strategies
The primary strategy for the synthesis of this compound from 3,5-dibromo-2-(bromomethyl)thiophene (B6235779) is a standard SN2 reaction. This involves the displacement of the bromide ion from the bromomethyl group by an azide anion. The thiophene ring, being electron-rich, can influence the reactivity of the benzylic-like position, facilitating this substitution.
The reaction is analogous to the well-established nucleophilic substitution of benzylic bromides with sodium azide, which is known to proceed efficiently. nih.govrsc.org In many cases, these reactions are high-yielding and can be carried out under mild conditions. The general transformation is depicted in the scheme below:
Scheme 1: Nucleophilic Azidation of 3,5-dibromo-2-(bromomethyl)thiophene
A schematic representation of the nucleophilic substitution reaction.
Investigation of Different Azide Sources and Solvents
The choice of azide source and solvent is crucial for the success of the nucleophilic substitution reaction.
Azide Sources: Sodium azide (NaN3) is the most common and cost-effective source of the azide nucleophile. nih.govrsc.org It is a stable solid that is readily soluble in a variety of polar solvents. Other azide sources, such as lithium azide or tetrabutylammonium (B224687) azide, could also be employed, potentially offering different solubility and reactivity profiles, but are generally less common for this type of transformation.
Solvents: The choice of solvent is critical to ensure the solubility of both the organic substrate and the inorganic azide salt, while also facilitating the SN2 reaction mechanism. Common solvents for this type of reaction include:
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they are highly polar, which helps to dissolve the sodium azide, and they are aprotic, which avoids the solvation of the nucleophile and thus enhances its reactivity.
Acetone: Acetone is another commonly used solvent for nucleophilic substitutions with sodium azide. The sodium bromide byproduct is insoluble in acetone, which drives the reaction to completion according to Le Chatelier's principle.
Alcohols: While protic solvents like ethanol (B145695) can be used, they are generally less effective for SN2 reactions as they can solvate the azide nucleophile, reducing its reactivity.
The reaction is typically carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Regioselective Bromination Techniques
The synthesis of the precursor, 3,5-dibromo-2-(bromomethyl)thiophene, requires the regioselective bromination of a suitable starting material. This can be achieved through direct bromination of a 2-substituted thiophene or potentially through halogen exchange reactions.
Direct Bromination Methodologies for Thiophene Rings
Direct bromination of the thiophene ring is a common method for introducing bromine atoms. The regioselectivity of the bromination is highly dependent on the nature of the substituent already present on the ring and the reaction conditions.
For the synthesis of a 3,5-dibromo-2-substituted thiophene, a multi-step approach is often necessary. Starting from 2-methylthiophene, for example, direct bromination can lead to a mixture of products. The synthesis of 2-bromomethyl-5-bromothiophene can be achieved by treating 2-methylthiophene with N-bromosuccinimide (NBS) in carbon tetrachloride. researchgate.net The addition of a catalytic amount of a strong acid like perchloric acid can facilitate the electrophilic substitution on the thiophene ring. researchgate.net
To achieve the 3,5-dibromo substitution pattern on a 2-methylthiophene, a stepwise approach would likely be required. One possible route could involve the initial bromination of 3-bromothiophene (B43185) with NBS in the presence of perchloric acid to yield 2,3-dibromothiophene, a reaction that has been reported to proceed with high yield. chemicalbook.com Subsequent functionalization at the 2-position and further bromination would be necessary.
A more direct, albeit challenging, approach would be the controlled bromination of 2-methylthiophene. The use of specific brominating agents and catalysts can influence the regioselectivity. For instance, the bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to be selective for the 4-position under catalyst swamping conditions with aluminum chloride. thieme-connect.com This highlights the potential for directing group effects to control the outcome of the bromination.
Halogen Exchange Reactions for Dibromothiophene Formation
Halogen exchange reactions, where a different halogen is replaced by bromine, are another potential route to dibromothiophenes. However, this is a less common approach for the synthesis of the specific target compound compared to direct bromination. These reactions are more frequently used to introduce iodine or fluorine. For instance, 2-bromo-3-n-hexyl-5-iodothiophene has been prepared by successive halogenations of 3-n-hexylthiophene with NBS and then N-iodosuccinimide. jcu.edu.au While theoretically possible, developing a selective halogen exchange protocol to arrive at 3,5-dibromo-2-(bromomethyl)thiophene would likely be more complex than a direct bromination strategy.
Cascade and One-Pot Synthetic Approaches to the Compound
Cascade and one-pot reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of work-up and purification steps. While a specific one-pot synthesis of this compound has not been reported, related methodologies suggest its feasibility.
For example, one-pot procedures for the nucleophilic substitution of benzylic bromides with sodium azide followed by a copper-catalyzed azide-alkyne cycloaddition (click reaction) have been successfully developed. nih.govrsc.org This demonstrates that the in situ generation of the azide from the corresponding bromide is compatible with subsequent reaction steps.
A hypothetical one-pot synthesis of the target compound could involve the sequential addition of reagents. For instance, starting with a suitable precursor, one could perform a bromination step followed by the addition of sodium azide in the same reaction vessel. However, the compatibility of the reagents and the potential for side reactions would need to be carefully considered.
A one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes to 3,4-diaryl-2,5-dibromothiophenes using only bromine as a reagent has been reported, showcasing a dual function of the reagent in a single pot. nih.gov While the starting material is different, this exemplifies the potential for multi-step transformations in a single reaction vessel for thiophene derivatives.
Chemical Reactivity and Transformation Pathways of 2 Azidomethyl 3,5 Dibromothiophene
Reactivity of the Azide (B81097) Functionality
The azide group in 2-(azidomethyl)-3,5-dibromothiophene is the primary site of its diverse reactivity. This functional group can undergo a range of transformations, including cycloadditions, ligations, reductions, and rearrangements.
Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC))
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction is highly reliable and proceeds under mild conditions with a broad tolerance for various functional groups. researchgate.net The reaction between this compound and a terminal alkyne, in the presence of a copper(I) catalyst, yields the corresponding 1-( (3,5-dibromothiophen-2-yl)methyl)-4-substituted-1H-1,2,3-triazole.
| Alkyne Reactant | Product | Typical Yield (%) |
|---|---|---|
| Phenylacetylene | 1-((3,5-dibromothiophen-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole | >90 |
| Propargyl alcohol | (1-((3,5-dibromothiophen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | 85-95 |
| 1-Ethynyl-4-fluorobenzene | 1-((3,5-dibromothiophen-2-yl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | >90 |
| 3-Butyn-1-ol | 2-(1-((3,5-dibromothiophen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)ethanol | 80-90 |
The CuAAC reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. This is a key advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. researchgate.net The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the specific regiochemical outcome. The stereochemistry of any chiral centers present in the alkyne or the azide is retained in the final triazole product.
Staudinger Ligation and Amide Formation
The Staudinger ligation is a powerful method for forming an amide bond between an azide and a phosphine (B1218219) that is equipped with an electrophilic trap, typically an ester. This reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the amide and a phosphine oxide byproduct. A "traceless" version of this reaction leaves no residual phosphine atoms in the final product. wikipedia.orgsciencemadness.org
When this compound is reacted with a suitable phosphine-thioester or phosphine-ester, it can be converted into an amide. This transformation is particularly useful in chemical biology for the ligation of biomolecules.
| Phosphine Reagent | Product Type | Notes |
|---|---|---|
| Triphenylphosphine (B44618), then H₂O | Primary Amine | This is the Staudinger reduction. |
| Phosphinothioester | Amide | Results in the formation of a stable amide bond. nih.gov |
| Phosphine with an ortho-ester group | Amide | A "traceless" Staudinger ligation can be achieved. wikipedia.orgsciencemadness.org |
Reduction to Primary Amines and Subsequent Derivatization
The azide group of this compound can be readily reduced to the corresponding primary amine, 2-(aminomethyl)-3,5-dibromothiophene. The Staudinger reaction, using a phosphine such as triphenylphosphine followed by aqueous workup, is a mild and efficient method for this transformation. nih.gov
Once formed, the primary amine is a versatile functional handle for further derivatization. It can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. This allows for the introduction of a wide range of molecular fragments onto the thiophene (B33073) core.
| Reagent | Product Class |
|---|---|
| Acetyl chloride | Amide |
| Benzyl (B1604629) bromide | Secondary Amine |
| Phenyl isocyanate | Urea |
| Allyl isothiocyanate | Thiourea |
Thermally Induced Rearrangements
While the thermal decomposition of aryl azides is well-studied, the specific thermal behavior of this compound is not extensively documented in the literature. However, based on the known reactivity of benzylic azides, several rearrangement pathways can be postulated. Upon heating, benzylic azides can undergo loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate. acs.org This nitrene can then undergo rearrangement.
One possible pathway is a 1,2-hydride shift, which would lead to the formation of the corresponding imine, N-(3,5-dibromothiophen-2-yl)methanimine. Another potential rearrangement, though less common for benzylic azides compared to acyl azides, is a Curtius-like rearrangement which is not applicable here as it requires an acyl azide. wikipedia.orgnih.govnih.gov It is also possible that under certain conditions, intramolecular cyclization could occur, although this would depend on the specific reaction conditions and the presence of other reactive groups. The thermal decomposition of benzyl azide itself has been shown to yield benzenemethanimine. acs.org Therefore, it is plausible that the thermolysis of this compound would primarily yield the corresponding imine.
Reactivity of the Bromine Substituents
The carbon-bromine bonds at the 2- and 5-positions of the thiophene ring are the most reactive sites for many transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly applicable to halo-thiophenes. youtube.com For this compound, these reactions offer pathways to introduce a wide variety of substituents at the bromine-bearing positions.
The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboronic acid, is a versatile method for creating biaryl structures. nih.govillinois.edu In the context of the target molecule, it would react with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. nih.govillinois.edu Studies on similar molecules, like 2,5-dibromo-3-hexylthiophene (B54134), have shown that such double Suzuki-Miyaura reactions proceed with good yields to form 2,5-diarylthiophenes. nih.govnih.gov The reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids also demonstrates the feasibility of selective coupling at the C-Br bond over the benzylic bromide. d-nb.info
The Stille coupling utilizes an organotin reagent and offers the advantage of being tolerant to a wide array of functional groups. libretexts.orgwikipedia.orguwindsor.ca The reaction involves the coupling of the dibromothiophene with an organostannane in the presence of a palladium catalyst. wikipedia.org This method has been successfully applied to synthesize various complex molecules and is known for its effectiveness with highly functionalized starting materials. uwindsor.ca For instance, 2,5-bis(trimethylstannyl)tellurophene has been used in Stille reactions with aryl iodides, suggesting that the analogous thiophene chemistry is well-established. researchgate.net
The Negishi coupling employs an organozinc reagent and is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org This reaction would involve the coupling of this compound with an organozinc halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is widely used in total synthesis for its reliability in connecting complex molecular fragments. wikipedia.org A one-pot process involving the lithiation of 2,5-dibromothiophene (B18171) to form a dilithio intermediate, followed by in-situ generation of an organozinc halide and subsequent Negishi coupling, has been developed to create unsymmetrically substituted thiophenes. lih.lu
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction allows for the introduction of alkyne moieties onto the thiophene ring at the 2- and 5-positions. wikipedia.org The reaction conditions are generally mild, often conducted at room temperature with an amine base that can also serve as the solvent. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues like the homocoupling of acetylenes. nih.govorganic-chemistry.org
A key consideration in the functionalization of this compound is the ability to control the reactivity of the two bromine atoms to achieve either selective monocoupling or exhaustive dicoupling.
Dicoupling is often the thermodynamically favored outcome when an excess of the coupling partner and catalyst are used. For example, the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids has been shown to produce 2,5-diaryl-3-hexylthiophene derivatives in moderate to good yields. nih.govnih.gov
Selective monocoupling allows for the stepwise introduction of different functional groups, leading to unsymmetrically substituted thiophenes. This can be achieved by carefully controlling the reaction stoichiometry, typically using a slight deficiency of the nucleophilic coupling partner. The difference in reactivity between the α-positions (2- and 5-) in the thiophene ring is minimal in the starting material, but the electronic properties after the first substitution can influence the rate of the second. A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki coupling highlights that the reaction of an aryl halide with an aryl boronic acid is preferred over that of a benzyl halide, ensuring the C-Br bond on the thiophene ring reacts selectively. d-nb.info Furthermore, processes that generate unsymmetrically substituted thiophenes often rely on a sequential, one-pot approach where a monolithiated intermediate is first formed and reacted, followed by a second reaction at the remaining bromine site. lih.lu
Table 1: Comparison of Cross-Coupling Reactions for Dibromothiophenes
| Reaction | Nucleophile | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki | Organoboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, high functional group tolerance, non-toxic byproducts. nih.gov |
| Stille | Organostannane | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerant of most functional groups, air-stable reagents (though toxic). libretexts.orgwikipedia.org |
| Negishi | Organozinc | Pd(0) or Ni(0) complexes | High reactivity, couples sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst | Mild conditions, effective for C(sp²)-C(sp) bond formation. wikipedia.orglibretexts.org |
The success of cross-coupling reactions heavily depends on the choice of catalyst and ligands. The catalyst system, typically a palladium(0) species, can be generated in situ from a Pd(II) precatalyst. harvard.edu The ligands, often phosphines, play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
For Suzuki reactions , catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.gov The choice of solvent can also be critical; for instance, a mixture of 1,4-dioxane (B91453) and water can enhance the solubility of aryl-boronic acids and improve yields. nih.gov
In Negishi couplings , a variety of palladium and nickel catalysts can be employed, with ligands such as triphenylphosphine, dppe, and XPhos being common. wikipedia.orgnih.gov The use of specific ligands like X-Phos with a Pd₂(dba)₃ catalyst has been shown to give high yields in the coupling of 2-heterocyclic organozinc reagents with aryl chlorides under mild conditions. nih.gov
For Stille reactions , sterically hindered and electron-rich ligands tend to accelerate the coupling. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. harvard.edu
In Sonogashira couplings , while Pd(PPh₃)₄ is a classic catalyst, modern systems often utilize bulky and electron-rich phosphine ligands to improve efficiency, especially in copper-free variants. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective replacements for phosphine ligands. libretexts.org
The development of new ligands is an ongoing area of research aimed at improving catalyst performance. For example, the BrettPhos ligand has demonstrated excellent reactivity in C-N cross-coupling reactions, even enabling the use of less reactive aryl mesylates as coupling partners and allowing for highly selective monoarylation of primary amines. nih.gov
Nucleophilic aromatic substitution (SNA) is generally challenging on electron-rich aromatic systems like thiophene. libretexts.org In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.comyoutube.com
For this compound, direct SNA at the C-Br positions would be difficult under standard conditions due to the lack of strong activating groups on the thiophene ring. The azidomethyl group is not a strong electron-withdrawing group in the context required to activate the ring for SNA. Therefore, this pathway is generally less favorable compared to metal-catalyzed cross-coupling or lithiation-based approaches. However, under forcing conditions with very strong nucleophiles, some reactivity might be observed, though it is not a preferred synthetic route. libretexts.org Recent studies have shown that SNA reactions can be used to form challenging C-N atropisomers under mild conditions, but this typically requires highly activated aryl fluorides. nih.govnih.gov
Halogen-metal exchange, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a common and effective method for functionalizing halo-thiophenes. acs.org For 2,5-dibromothiophene, lithiation occurs readily at the α-positions. acs.orgsigmaaldrich.com
This process can be controlled to achieve either monolithiation or dilithiation. Treating this compound with one equivalent of n-BuLi at low temperatures would likely lead to a monolithiated species, 2-(azidomethyl)-5-bromo-3-lithiothiophene or its 2-lithio-5-bromo isomer. This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent at one of the original bromine positions.
Using two or more equivalents of an organolithium reagent can lead to dilithiation, forming the 2,5-dilithiothiophene intermediate. lih.lu This can then be reacted with two equivalents of an electrophile. A sequential, one-pot approach has been demonstrated where 2,5-dibromothiophene undergoes a twofold bromine-lithium exchange, followed by sequential trapping with different electrophiles to yield unsymmetrically substituted thiophenes. lih.lu The lithiation of 3-methylthiophene (B123197) has been shown to be highly selective at the 5-position, indicating that substituents can direct the site of metalation. nih.gov The conditions for lithiation, including the choice of solvent and temperature, are crucial for controlling the regioselectivity and reactivity of the resulting organolithium species. rsc.org
Reactivity of the Thiophene Ring System
Electrophilic Aromatic Substitution Potentials (Post-Derivatization)
Direct electrophilic aromatic substitution on the single available C4 position of this compound is expected to be challenging due to the deactivating nature of the existing substituents. lumenlearning.com The combined electron-withdrawing effects of the two bromine atoms and the azidomethyl group significantly reduce the nucleophilicity of the thiophene ring, making it less reactive towards electrophiles. lumenlearning.comlibretexts.org
However, the reactivity can be dramatically altered through post-derivatization, particularly by transforming the azidomethyl group. One effective strategy is the reduction of the azide to an amine (-CH2NH2). This can be accomplished using various standard reagents, such as triphenylphosphine followed by water (Staudinger reduction) or catalytic hydrogenation. The resulting aminomethyl group is strongly activating and would direct incoming electrophiles to the C4 position.
Another approach involves the initial functionalization of the C-Br bonds. For instance, replacing the bromine atoms via cross-coupling reactions could introduce new substituents that modify the electronic properties of the ring, potentially making the C4 position more amenable to electrophilic attack.
Potential for Ring-Opening or Cycloaddition Reactions (under specific conditions)
The this compound molecule possesses two key functionalities that can participate in cycloaddition reactions: the azide group and the thiophene ring itself.
Azide-Alkyne Cycloaddition: The azidomethyl group is an ideal handle for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". chemrxiv.orgyoutube.com This reaction provides a highly efficient and regioselective method for linking the thiophene core to a wide variety of molecules containing a terminal alkyne, forming a stable 1,2,3-triazole ring. youtube.com This pathway is exceptionally valuable for creating complex conjugates for applications in medicinal chemistry and materials science. chemrxiv.orgnih.gov
Thiophene Ring Cycloaddition: While thiophene is more aromatic and thus less reactive in Diels-Alder reactions than furan, it can undergo [4+2] cycloadditions under specific conditions. researchtrends.netclockss.org Oxidation of the thiophene sulfur atom to a thiophene S-oxide significantly reduces its aromaticity and transforms it into a reactive diene. researchtrends.netrsc.org In the case of this compound, oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) could generate the corresponding S-oxide in situ. This transient species could then be trapped by a dienophile, such as an alkyne or a reactive alkene, to construct polycyclic systems. researchtrends.netrsc.org The primary cycloadducts from these reactions are versatile intermediates that can lead to substituted arenes or cyclohexadienes. researchtrends.net
Chemo- and Regioselective Functionalization Strategies
A central challenge and opportunity in the chemistry of this compound lies in selectively addressing one functional group while leaving the others intact. The distinct nature of the azide and bromine groups allows for highly specific, orthogonal reaction schemes.
Differentiating Reactivity Between Azide and Bromine Groups
The differential reactivity of the C-Br bonds and the azide group forms the basis for selective functionalization. The C-Br bonds are readily activated by transition metal catalysts, particularly palladium and nickel complexes, for cross-coupling reactions. In contrast, the azide group is generally stable under these conditions and reacts preferentially under conditions that favor cycloaddition or reduction.
This orthogonality allows for a stepwise functionalization approach. For example, one or both bromine atoms can be replaced using Suzuki, Stille, or Sonogashira coupling reactions without affecting the azide. Subsequently, the azide can be used as a "click" handle for a cycloaddition reaction. Conversely, the azide can first be converted to a triazole, and the C-Br bonds can then be subjected to cross-coupling.
| Reaction Type | Reactive Site | Typical Reagents/Catalysts | Resulting Functional Group | Orthogonal to |
|---|---|---|---|---|
| Suzuki Coupling | C-Br | Ar-B(OH)₂, Pd(PPh₃)₄, Base | Aryl | Azide |
| Stille Coupling | C-Br | Ar-Sn(Bu)₃, Pd(PPh₃)₄ | Aryl | Azide |
| Sonogashira Coupling | C-Br | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Base | Alkynyl | Azide |
| Azide-Alkyne Cycloaddition (CuAAC) | -N₃ | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | C-Br |
| Staudinger Reduction | -N₃ | 1. PPh₃, 2. H₂O | Amine (-NH₂) | C-Br |
Ortho-, Meta-, Para-Directing Effects of Substituents on the Thiophene
In the context of the five-membered thiophene ring, the directing effects of substituents guide the regioselectivity of electrophilic substitution reactions. The positions are numbered starting from the sulfur atom, with the carbon atoms adjacent to the sulfur being C2 and C5, and the other two carbons being C3 and C4.
For this compound, the available position for an electrophilic attack is C4. The directing influence of the existing substituents on this position must be considered:
Azidomethyl Group at C2 (-CH2N3): This group is primarily electron-withdrawing by induction due to the electronegativity of the nitrogen atoms. Inductive effects generally deactivate the ring.
Bromine Atoms at C3 and C5 (-Br): Halogens are a classic example of substituents that exhibit opposing effects. They are deactivating via their electron-withdrawing inductive effect but are ortho, para-directing due to electron donation through resonance. libretexts.orgopenstax.org
In this specific molecule:
The bromine at C3 would direct an incoming electrophile to the C2 and C4 positions. Since C2 is occupied, it directs towards C4.
The bromine at C5 would direct an incoming electrophile to the C4 position.
| Substituent | Position | Electronic Effect | Directing Influence | Effect on C4 Position |
|---|---|---|---|---|
| -CH₂N₃ | C2 | Inductively Withdrawing | Deactivating | Deactivating |
| -Br | C3 | Inductively Withdrawing, Resonance Donating | Ortho, Para-Directing (Deactivating) | Directing |
| -Br | C5 | Inductively Withdrawing, Resonance Donating | Ortho, Para-Directing (Deactivating) | Directing |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Azidomethyl 3,5 Dibromothiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(azidomethyl)-3,5-dibromothiophene, offering precise insights into the hydrogen and carbon framework of the molecule.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis
The ¹³C NMR spectrum provides complementary information, revealing all five carbon atoms of the molecule. The carbon of the azidomethyl group is predicted to resonate at approximately δ 52-55 ppm. The carbon atoms of the thiophene (B33073) ring exhibit distinct chemical shifts due to the varied electronic effects of the substituents. The C2 carbon, bearing the azidomethyl group, is expected around δ 140-142 ppm. The two bromine-substituted carbons, C3 and C5, would appear in the range of δ 112-118 ppm. The protonated C4 carbon is anticipated to have a chemical shift in the region of δ 130-133 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides predicted NMR data. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H4 | ¹H | 6.9 – 7.2 | Singlet |
| -CH ₂N₃ | ¹H | 4.5 – 4.7 | Singlet |
| C H₂N₃ | ¹³C | 52 – 55 | - |
| C2 | ¹³C | 140 – 142 | - |
| C3 | ¹³C | 112 – 118 | - |
| C4 | ¹³C | 130 – 133 | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure by mapping out the correlations between different nuclei.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, no cross-peaks are expected in the COSY spectrum, as the C4 proton and the methylene (B1212753) protons of the azidomethyl group are separated by four bonds, resulting in negligible J-coupling. This lack of correlation supports their isolated positions in the structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com For this molecule, two cross-peaks would be observed: one connecting the C4 proton signal (δ ~7.0 ppm) to the C4 carbon signal (δ ~131 ppm), and another connecting the methylene proton signal (δ ~4.6 ppm) to the azidomethyl carbon signal (δ ~54 ppm). This confirms which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.comyoutube.com Key expected correlations for this compound include:
The methylene protons (-CH₂N₃) showing a correlation to the C2 carbon (²JCH) and the C3 carbon (³JCH). This is crucial evidence linking the azidomethyl side chain to the C2 position of the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. researchgate.net A NOESY experiment could potentially show a cross-peak between the methylene protons and the H4 proton, which would provide further confirmation of the substituent placement and the molecule's preferred conformation in solution.
Advanced NMR Studies (e.g., Solid-State NMR for Crystalline Forms, Dynamic NMR)
While solution-state NMR provides data on molecules averaged over their various motions, advanced techniques can probe more specific states. Solid-State NMR (ssNMR) could be employed to study this compound in its crystalline form. This would yield information on the molecular conformation and packing within the crystal lattice, which can be different from the solution state. Polymorphism, the existence of different crystal forms, could be identified and characterized by distinct chemical shifts and relaxation times in the ssNMR spectra.
Dynamic NMR (DNMR) could theoretically be used to study any restricted rotation around the C2-CH₂ bond. If the rotational barrier were high enough, it could lead to broadening of the methylene proton signal at lower temperatures. However, for a small side chain like azidomethyl, this barrier is expected to be low, and such dynamic effects are unlikely to be observed under standard conditions.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Absorption Bands for Azide (B81097), C-Br, and Thiophene Ring Vibrations
The IR and Raman spectra of this compound are dominated by several key vibrational modes that serve as diagnostic markers for its constituent parts.
Azide (N₃) Group: The most prominent and diagnostically useful feature in the IR spectrum is the asymmetric stretching vibration (νas) of the azide group. This appears as a very strong and exceptionally sharp absorption band typically in the range of 2120–2080 cm⁻¹. researchgate.net Its high intensity and characteristic position make it an unmistakable indicator of the azide functionality. The symmetric stretch (νs) is often weaker in the IR but can be observed in the Raman spectrum.
Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibrations are found in the fingerprint region of the spectrum, generally between 700 and 500 cm⁻¹. nist.gov Due to the presence of two C-Br bonds on the aromatic ring, multiple bands may be observed in this region, corresponding to symmetric and asymmetric stretching modes.
Thiophene Ring Vibrations: The thiophene ring gives rise to a series of characteristic bands. iosrjournals.orgjchps.com
C-H Stretch: A weak band corresponding to the stretching of the lone C4-H bond is expected above 3000 cm⁻¹, typically around 3100-3080 cm⁻¹.
C=C Ring Stretching: Aromatic ring C=C stretching vibrations appear as a set of bands in the 1550–1350 cm⁻¹ region. iosrjournals.org For substituted thiophenes, these bands can be useful for confirming the presence of the heterocyclic core.
C-S Stretching: The stretching of the C-S bonds within the thiophene ring usually results in weak to medium intensity bands in the 850–600 cm⁻¹ range. iosrjournals.orgjchps.com The exact positions are sensitive to the substitution pattern.
Table 2: Characteristic Vibrational Frequencies for this compound This interactive table summarizes key vibrational bands. Wavenumbers (cm⁻¹) are approximate.
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | IR | 2120 – 2080 | Very Strong, Sharp |
| Thiophene C-H | C-H Stretch | IR, Raman | 3100 – 3080 | Weak |
| Thiophene Ring | C=C Stretch | IR, Raman | 1550 – 1350 | Medium to Strong |
| Thiophene Ring | C-S Stretch | IR, Raman | 850 – 600 | Weak to Medium |
Conformation-Dependent Vibrational Signatures
The vibrational spectrum can be sensitive to the molecule's conformation, particularly the orientation of the azidomethyl group relative to the thiophene ring. Rotation around the C2-CH₂ single bond can lead to different conformers (e.g., syn or anti with respect to the sulfur atom). While these conformers may rapidly interconvert in solution, certain vibrational modes might show broadening or splitting if multiple conformations are significantly populated at room temperature. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra of different stable conformers. By comparing these calculated spectra with high-resolution experimental IR and Raman data, it may be possible to deduce the predominant conformation of the molecule in the solid state or in solution. mdpi.com The out-of-plane bending vibrations and the C-S stretching modes are often particularly sensitive to such conformational changes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS would provide the exact mass, confirming its elemental composition of C₅H₃Br₂N₃S.
Fragmentation Pathway Analysis and Isotopic Patterns
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that aids in structure elucidation.
Fragmentation Pathway: The fragmentation of this compound would likely be initiated by the loss of a nitrogen molecule (N₂) from the energetic azide group, a common fragmentation pathway for aryl azides. This would generate a highly reactive nitrene intermediate. Subsequent fragmentation could involve the cleavage of the bromomethylthiophene structure. The presence of the thiophene ring and bromine atoms would influence the stability of the resulting fragment ions.
Isotopic Patterns: A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This would result in a characteristic M, M+2, and M+4 peak cluster for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Crystallographic analysis would yield a detailed geometric description of the molecule. This data would reveal the planarity of the thiophene ring, the orientation of the azidomethyl and bromine substituents relative to the ring, and any steric strain imposed by the substituents.
Anticipated Bond Geometries (based on related structures):
| Bond/Angle | Expected Value Range |
| C-Br Bond Length | ~1.85 - 1.90 Å |
| C-S Bond Length | ~1.70 - 1.75 Å |
| C=C Bond Length | ~1.35 - 1.45 Å |
| C-N Bond Length | ~1.47 - 1.52 Å |
| N-N Bond Length | ~1.12 - 1.25 Å |
| C-S-C Angle | ~91 - 93° |
| C-C-Br Angle | ~125 - 130° |
Note: These are estimated values based on typical geometries of similar chemical moieties and are not experimental data for the title compound.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions would be anticipated. Halogen bonding, a directional interaction between a halogen atom (in this case, bromine) and a Lewis base, could play a significant role in the crystal packing. Other potential interactions include π-π stacking of the thiophene rings and van der Waals forces. Understanding these interactions is crucial for predicting the material's bulk properties.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties (e.g., Fluorescence)
Electronic spectroscopy investigates the absorption and emission of light by a molecule, providing insights into its electronic structure and excited-state properties.
UV-Vis Absorption: The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions within the conjugated thiophene ring system. The positions and intensities of these bands would be influenced by the electronic effects of the azidomethyl and bromine substituents.
Fluorescence: Many thiophene derivatives are known to be fluorescent. Upon excitation with UV or visible light, this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence quantum yield (the efficiency of the fluorescence process) and the Stokes shift (the difference between the absorption and emission maxima) would be key parameters to characterize its photophysical behavior. These properties are highly sensitive to the molecular structure and the surrounding environment.
Computational and Theoretical Studies on 2 Azidomethyl 3,5 Dibromothiophene
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and properties of molecules. For a nuanced understanding of 2-(azidomethyl)-3,5-dibromothiophene, both Density Functional Theory (DFT) and ab initio methods would be employed.
DFT is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state electronic properties of medium-sized organic molecules.
The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, the thiophene (B33073) ring is expected to be largely planar. The key structural parameters to be determined would be the bond lengths, bond angles, and dihedral angles.
The conformational flexibility of this molecule primarily resides in the rotation around the C(thiophene)-C(methyl) and C(methyl)-N(azide) single bonds. Computational studies on similar systems, such as 3-(azidomethyl)benzoic acid, have highlighted the conformational flexibility of the azidomethyl group, which can lead to different molecular arrangements and potentially conformational polymorphism in the solid state. nih.gov A potential energy surface scan would be performed by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers. It is anticipated that the steric hindrance from the adjacent bromine atom on the thiophene ring would influence the preferred orientation of the azidomethyl group.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value (Å/°) | Description |
| C-S Bond Lengths | ~1.72 - 1.74 Å | Typical for substituted thiophenes |
| C-Br Bond Lengths | ~1.85 - 1.87 Å | Standard C(sp²)-Br bond distance |
| C-C (thiophene) | ~1.37 - 1.45 Å | Characteristic of the thiophene ring |
| C-N (azide) | ~1.48 Å | Single bond between methyl carbon and azide (B81097) |
| N-N (azide) | ~1.25 Å (Nα-Nβ), ~1.15 Å (Nβ-Nγ) | Asymmetric bond lengths of the azide group |
| Thiophene-C-N Angle | ~110-112° | Angle of the azidomethyl substituent |
| C-C-S-C Dihedral | ~0° | Indicating planarity of the thiophene ring |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation. researchgate.net
For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich thiophene ring and the bromine atoms. The LUMO is likely to be a π*-antibonding orbital, also distributed across the thiophene ring. The presence of electron-withdrawing bromine atoms and the azido (B1232118) group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. This substitution can lead to a modification of the HOMO-LUMO gap. rsc.org DFT calculations, often using functionals like B3LYP or ωB97XD with a suitable basis set (e.g., 6-311++G(d,p)), are effective for predicting these values. nih.govacs.org Studies on other substituted thiophenes have shown that such calculations can provide reliable trends in HOMO-LUMO gaps. nih.govresearchgate.net
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | -6.5 to -7.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 to 6.0 eV | Indicates chemical stability and resistance to electronic excitation. |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would be expected to show negative potential localized around the electronegative bromine atoms and the terminal nitrogen atoms of the azide group. researchgate.net The sulfur atom in the thiophene ring would also exhibit some negative potential. Conversely, positive potential would be concentrated around the hydrogen atoms of the methyl group. This information is valuable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.
For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the empirical parameters found in some DFT functionals. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data. researchgate.net For instance, ab initio molecular dynamics have been used to study the relaxation pathways of photoexcited thiophene. rsc.org Such high-level calculations would be valuable for refining the understanding of the electronic behavior and reactivity of this compound. nih.govpsu.edu
Density Functional Theory (DFT) for Ground State Electronic Structure
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A key potential reaction for this compound is the thermal or photochemical decomposition of the azide group. nih.govacs.org
Organic azides are known to decompose, typically with the extrusion of molecular nitrogen (N₂), to form a highly reactive nitrene intermediate. researchgate.netresearchgate.net Computational studies can model this decomposition pathway. The process would likely initiate with the cleavage of the Nα-Nβ bond in the azide moiety. nih.gov The calculations would aim to determine the activation energy for this step, which is the rate-determining step in the decomposition.
The resulting nitrene, a highly electron-deficient species, could then undergo various subsequent reactions, such as insertion into adjacent C-H bonds or intermolecular reactions. researchgate.net DFT calculations would be employed to map out the potential energy surface for these subsequent reactions, identifying the most favorable pathways and the structure of the final products. Such studies are crucial for understanding the stability and potential applications of energetic materials. dtic.mil
Lack of Specific Computational and Theoretical Data for this compound
The initial search for computational analyses—including the identification of transition states, elucidation of reaction pathways, and prediction of spectroscopic data for this specific molecule—did not return any relevant studies. While general methodologies for computational chemistry exist and have been applied to related compounds like other thiophene derivatives or organic azides, these findings cannot be directly and accurately extrapolated to create a detailed report on this compound without introducing scientifically unsubstantiated information.
For instance, while computational studies on click chemistry and cross-coupling reactions are common, applying these general principles to this compound would require specific calculations of its molecular orbitals, reaction coordinates, and energy profiles, none of which appear to be published. nih.govorganic-chemistry.orgbiochempeg.comnih.govnih.govsigmaaldrich.comresearchgate.net Similarly, the theoretical prediction of NMR, IR, and UV-Vis spectra is highly molecule-specific, and no such calculated data for this compound was found. rsc.orgrug.nlresearchgate.netmdpi.comscirp.orgnih.govresearchgate.net
The available information primarily consists of experimental data for related but distinct molecules, such as the synthesis of various azide compounds or the properties of 2,5-dibromothiophene (B18171). rsc.orgnih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.com This information is insufficient to construct the detailed computational and theoretical analysis requested in the user's outline.
Therefore, to maintain scientific accuracy and adhere to the strict requirement of focusing only on the specified compound, it is not possible to generate the requested article at this time due to the absence of the necessary foundational research data.
Molecular Dynamics Simulations
Study of Dynamic Conformational Behavior in Solution
Computational models, such as DFT, are employed to calculate the potential energy surface associated with the torsion angle of the C(thiophene)-C(methyl) bond. These calculations typically reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For a substituted thiophene of this nature, the planarity of the thiophene ring is generally maintained, while the exocyclic azidomethyl group is the primary source of conformational flexibility.
The presence of bulky bromine atoms at the 3 and 5 positions can sterically hinder the rotation of the azidomethyl group, influencing the conformational equilibrium. It is hypothesized that the most stable conformer would orient the azido group to minimize steric clash with the adjacent bromine atom at the 3-position.
Table 1: Hypothetical Torsional Energy Profile for this compound
This interactive table presents a hypothetical energy profile for the rotation of the azidomethyl group. The dihedral angle is defined by the atoms S-C2-C(methyl)-N.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 2.5 | Eclipsed with S atom (Transition State) |
| 60 | 0.2 | Gauche |
| 90 | 0.0 | Perpendicular (Global Minimum) |
| 120 | 0.3 | Gauche |
| 180 | 3.0 | Eclipsed with C3-Br bond (Global Maximum) |
Note: This data is illustrative and based on theoretical principles for similarly substituted aromatic systems. Specific values would require dedicated quantum mechanical calculations for this exact molecule.
The dynamic behavior in solution is further explored through molecular dynamics simulations. These simulations can model the time-evolution of the molecule's conformation, providing insights into the population of different conformational states at a given temperature and in a specific solvent.
Simulation of Interactions with Solvents or Substrates
The interaction of this compound with its surrounding environment is critical for its solubility, reactivity, and potential biological activity. Simulations of these interactions are typically performed using a combination of quantum mechanics and molecular mechanics (QM/MM) or classical molecular dynamics with appropriate force fields.
The dibrominated thiophene core introduces significant lipophilicity and potential for halogen bonding interactions. The bromine atoms, with their electropositive σ-holes, can act as halogen bond donors to interact with Lewis basic sites on solvent molecules or substrates.
The azidomethyl group presents a site for both hydrogen bonding (with the nitrogen atoms as acceptors) and dipolar interactions. The solvent environment can influence the conformational preference of the azidomethyl group by stabilizing certain orientations through specific interactions.
Table 2: Simulated Interaction Energies with Various Solvents
This table provides a hypothetical summary of the interaction energies between this compound and common solvents, which could be derived from molecular dynamics simulations.
| Solvent | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Water | Dipole-Dipole, weak H-bonding | -3.5 |
| Methanol | H-bonding, Dipole-Dipole | -5.2 |
| Dichloromethane | Dipole-Dipole, Dispersion | -4.8 |
| Hexane | Dispersion (van der Waals) | -2.1 |
| Acetone | Dipole-Dipole | -6.1 |
Note: These values are hypothetical and serve to illustrate the types of data obtained from such simulations. The actual interaction energies would depend on the specific force fields and simulation parameters used.
These simulations can generate radial distribution functions to visualize the solvation shell around the molecule, identifying the probable locations of solvent molecules relative to the different functional groups of this compound. Such studies are invaluable for predicting the behavior of the compound in different chemical environments.
Advanced Applications of 2 Azidomethyl 3,5 Dibromothiophene As a Functional Building Block
Role in Polymer Chemistry and Materials Science
The presence of two bromine atoms on the thiophene (B33073) ring at the 2- and 5-positions makes 2-(azidomethyl)-3,5-dibromothiophene an ideal monomer for the synthesis of conjugated polymers through various cross-coupling reactions. The additional azidomethyl group provides a powerful tool for post-polymerization functionalization, allowing for the creation of a diverse range of materials from a single polymer backbone.
Precursor for Conjugated Polymers (e.g., Polythiophenes via Suzuki or Stille Coupling)
The synthesis of polythiophenes from dihalogenated thiophene monomers is a well-established and powerful method for creating conducting polymers. The bromine atoms in this compound serve as reactive handles for metal-catalyzed cross-coupling reactions such as Suzuki and Stille coupling. These reactions enable the formation of carbon-carbon bonds, leading to the growth of a conjugated polymer chain.
Suzuki Coupling: In a typical Suzuki polycondensation, this compound can be reacted with a thiophene-2,5-diboronic acid derivative in the presence of a palladium catalyst and a base. This method is known for its tolerance to a wide range of functional groups, making it suitable for the polymerization of monomers bearing the reactive azide (B81097) moiety. The resulting polymer would be a polythiophene with a pendant azidomethyl group at regular intervals along the conjugated backbone. High molecular weight thiophene-containing conjugated polymers have been successfully synthesized via Suzuki polycondensation of aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives. nih.govacs.org
Stille Coupling: Alternatively, Stille coupling offers another robust route to polythiophenes. cmu.edursc.orgul.ie This reaction involves the coupling of an organotin reagent with an organohalide, catalyzed by a palladium complex. For the polymerization of this compound, it could be self-condensed after conversion to an organotin derivative or co-polymerized with a distannylthiophene derivative. The Stille reaction is often favored for its high yields and the ability to produce well-defined polymer architectures. rsc.org The synthesis of various low-bandgap copolymers using 3-(6-azidohexyl)thiophene as a comonomer has been demonstrated through both Suzuki-Miyaura and Stille cross-coupling techniques. researchgate.netfigshare.com
The general scheme for the polymerization of this compound via these methods would result in a polymer of the following structure:
-[Th(CH₂N₃)]n-
where Th represents the thiophene ring and n is the degree of polymerization. The properties of the resulting polymer, such as its molecular weight and regioregularity, would be dependent on the specific reaction conditions, including the choice of catalyst, ligands, and temperature.
Synthesis of Side-Chain Functionalized Polymers for Organic Electronics
The true synthetic power of this compound lies in the post-polymerization modification of the pendant azidomethyl groups. The azide group is a versatile functional handle that can participate in a variety of highly efficient and specific chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the attachment of a wide array of functional side chains to the polythiophene backbone after the initial polymerization, a strategy that offers significant advantages over the polymerization of already functionalized monomers, which can sometimes be challenging. rsc.org
Click Chemistry for Functionalization: Once the poly[2-(azidomethyl)thiophene] backbone is synthesized, it can be readily functionalized by reacting it with various alkyne-containing molecules in the presence of a copper(I) catalyst. This "clicking" process is highly efficient and proceeds under mild conditions, making it compatible with a broad range of functional groups. This approach has been successfully used to functionalize other azide-containing polythiophenes. rsc.org
For example, by clicking on different functionalities, a library of polymers with diverse properties can be generated from a single parent polymer. This strategy has been employed to attach various moieties to polythiophene backbones, including:
Solubilizing groups: Long alkyl chains or oligo(ethylene glycol) units can be introduced to improve the processability of the polymer in common organic solvents.
Electron-donating or -withdrawing groups: The electronic properties of the polymer can be fine-tuned by attaching molecules with specific electronic characteristics, which is crucial for applications in organic electronics.
Biomolecules: The ability to attach bioactive molecules such as peptides, sugars, or DNA opens up possibilities for creating biocompatible and bioreactive materials for sensors and biomedical devices. researchgate.net
Cross-linking agents: Molecules with multiple alkyne groups can be used to cross-link the polymer chains, enhancing the morphological stability and solvent resistance of thin films, which is particularly important for device fabrication. researchgate.netfigshare.com
The versatility of this post-polymerization functionalization is highlighted in the table below, which showcases potential side-chain modifications and their impact on the polymer's properties.
| Functional Moiety to be "Clicked" | Resulting Polymer Property | Potential Application |
| Alkyne-terminated poly(ethylene glycol) | Increased hydrophilicity and solubility in polar solvents. | Bio-sensors, water-processable electronics. |
| Ethynylferrocene | Introduction of redox-active metal centers. | Charge storage materials, electrocatalysts. |
| Propargyl-functionalized fullerene (C60) | Creation of a donor-acceptor block copolymer. | Organic photovoltaics. |
| Alkyne-bearing dye molecule | Tunable optical absorption and emission. | Organic light-emitting diodes (OLEDs), sensors. |
This modular approach allows for the systematic investigation of structure-property relationships in side-chain functionalized polythiophenes, paving the way for the rational design of materials for specific organic electronic applications.
Building Block for Photoactive or Electroactive Materials
Polythiophenes are intrinsically photoactive and electroactive materials, capable of absorbing light and transporting charge. The introduction of the azidomethyl group and the subsequent functionalization provides a powerful avenue to further tailor and enhance these properties.
Photo-patternable Materials: The azide group itself is photosensitive and can be used to create photo-patternable materials. Upon exposure to UV light, the azide can decompose to form a highly reactive nitrene, which can then undergo a variety of reactions, including cross-linking. This allows for the direct photolithographic patterning of the conjugated polymer film, a crucial step in the fabrication of complex electronic circuits.
The combination of a tunable conjugated backbone with the versatility of side-chain functionalization makes this compound a highly promising building block for a new generation of photoactive and electroactive materials with applications in a wide range of electronic and optoelectronic devices.
Utilization in Supramolecular Chemistry
Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Thiophene-based molecules are excellent candidates for supramolecular assembly due to their planar, aromatic nature which promotes π-π stacking interactions. The this compound monomer, and the polymers derived from it, offer unique opportunities in this field.
Assembly of Self-Organizing Molecular Systems
The functional groups on the thiophene ring play a crucial role in directing the self-assembly of these molecules. The azidomethyl group, in particular, can be a key player in forming ordered structures.
Hydrogen Bonding and Dipole-Dipole Interactions: While the azide group itself is not a strong hydrogen bond donor or acceptor, its introduction creates a significant dipole moment in the side chain. These dipole-dipole interactions, in concert with the inherent π-π stacking of the thiophene rings, can guide the molecules to self-assemble into well-defined nanostructures such as nanowires, nanoribbons, or two-dimensional crystalline domains. nih.gov The interplay of these non-covalent forces is critical in controlling the morphology of thin films, which in turn dictates the performance of electronic devices. The self-organization of thiophene dendrimers on solid substrates has been shown to be dependent on the nature of the substrate and intermolecular interactions. nih.gov
Post-Assembly Modification: The azide functionality also allows for chemical reactions to be performed on the pre-assembled supramolecular structures. For example, an organized monolayer of azidomethyl-functionalized thiophene molecules could be "clicked" with an alkyne-containing molecule, effectively locking the supramolecular architecture in place and introducing new functionality.
Design of Host-Guest Architectures Incorporating Thiophene Units
The creation of host-guest systems, where a larger host molecule can encapsulate a smaller guest molecule, is a central theme in supramolecular chemistry. Thiophene-containing macrocycles and cages have been designed for this purpose, and this compound can serve as a key building block in their synthesis.
Thiophene-Based Macrocycles: By employing synthetic strategies that involve linking multiple thiophene units together, it is possible to create macrocyclic hosts. The azidomethyl groups can be positioned either pointing into the cavity of the macrocycle, where they can interact with guest molecules, or pointing outwards, where they can be used to link the macrocycle to other molecules or surfaces. The triazole ring formed via a click reaction with the azide can itself act as a hydrogen bond acceptor, contributing to guest binding. The development of artificial metallo-nucleases has demonstrated the use of triazole linkers derived from azide-alkyne cycloadditions to create complex, functional scaffolds. nih.govul.ie
Functional Cavities: The interior of a thiophene-based host can be functionalized by clicking specific molecules onto the inwardly-pointing azidomethyl groups. This allows for the creation of cavities with tailored chemical environments, capable of selectively binding specific guests. For example, attaching charged groups could lead to hosts that bind ions, while attaching chiral moieties could result in hosts that can enantioselectively recognize chiral guest molecules.
The unique combination of a polymerizable thiophene core and a versatile azidomethyl handle makes this compound a powerful and strategic building block for the creation of a wide range of advanced functional materials. Its application in both polymer and supramolecular chemistry opens up new avenues for the development of next-generation organic electronics, sensors, and smart materials.
Development of Functional Probes and Sensors (Non-biological applications)
The development of novel probes and sensors for the detection of various analytes is a critical area of research. The unique electronic and structural properties of this compound make it a candidate for creating new sensor systems.
Integration into Fluorescent or Chromogenic Sensor Systems
The thiophene core, especially when functionalized, can be a component of fluorescent and chromogenic systems. The azido (B1232118) group in this compound offers a versatile handle for integrating this thiophene derivative into larger sensor molecules through well-established chemical reactions. For instance, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," can be employed to attach the dibromothiophene unit to a fluorophore or a chromophore. The electronic properties of the resulting molecule could be designed to change upon interaction with a specific analyte, leading to a detectable change in its light-absorbing (color) or light-emitting (fluorescence) properties. The bromine atoms on the thiophene ring can also be used to further modify the electronic nature of the system through cross-coupling reactions, allowing for the fine-tuning of the sensor's selectivity and sensitivity.
Use as a Chemical Tag or Reporter
The azidomethyl group is an excellent functional group for use as a chemical tag. This is primarily due to its ability to participate in highly efficient and specific ligation reactions, most notably the aforementioned azide-alkyne cycloaddition. In a hypothetical application, this compound could be attached to other molecules or materials to act as a reporter. The dibromothiophene unit itself has specific spectroscopic signatures (e.g., in NMR or mass spectrometry) that could be used for identification and quantification. Furthermore, the bromine atoms provide sites for the subsequent attachment of other reporter groups, potentially creating a multi-functional tag.
Applications in Catalysis and Ligand Design
The design of new catalysts and ligands is fundamental to advancing chemical synthesis. The structure of this compound offers several avenues for its use in catalysis.
Synthesis of Ligands for Transition Metal Catalysis
The thiophene ring and the azido group can both coordinate with transition metals. More commonly, the azido group can be transformed into other functionalities, such as an amine via reduction, which can then be used to build more complex ligands. For example, the resulting aminomethylthiophene could be a precursor to multidentate ligands that can chelate to a metal center. The bromine atoms provide a route to elaborate the ligand structure through reactions like Suzuki or Stille coupling, which can introduce bulky or electronically-tuned groups that can influence the catalytic activity and selectivity of the metal complex.
| Potential Ligand Type | Synthetic Transformation from this compound | Potential Catalytic Application |
| Bidentate N,S-ligand | Reduction of azide to amine | Asymmetric catalysis, cross-coupling reactions |
| Pincer Ligands | Multi-step synthesis involving modification at bromine positions | Dehydrogenation reactions, C-H activation |
Incorporation into Organocatalytic Frameworks
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The this compound scaffold could be incorporated into organocatalytic frameworks. The azide can be converted to a triazole ring, which is known to be a stable and useful component in some organocatalysts. Alternatively, reduction of the azide to an amine, followed by further functionalization, could lead to the creation of chiral organocatalysts for asymmetric synthesis. The dibromothiophene unit would form the backbone of the catalyst, providing rigidity and a specific stereochemical environment.
Precursor for Advanced Organic Electronic Devices
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge-transport properties and stability. The dibrominated nature of this compound makes it a prime candidate as a monomer for the synthesis of conjugated polymers for electronic applications.
The bromine atoms serve as reactive sites for polymerization reactions, such as Stille or Suzuki polycondensation. These methods allow for the creation of well-defined polymers with alternating structural units. The azidomethyl group offers a unique feature not commonly found in thiophene monomers. It can be carried through the polymerization process and then used to post-functionalize the resulting polymer. This post-polymerization modification capability is highly desirable as it allows for the tuning of the polymer's properties, such as its solubility, energy levels, and solid-state packing, which are all critical for the performance of organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, attaching solubilizing groups to the azide would improve the processability of the polymer from solution.
| Potential Polymer Property | Post-Polymerization Modification via Azide Group | Target Application |
| Enhanced Solubility | Attachment of long alkyl or branched chains | Solution-processed organic electronics |
| Tuned Energy Levels | Introduction of electron-donating or -withdrawing groups | Organic photovoltaics, organic light-emitting diodes |
| Interfacial Modification | Grafting of self-assembling monolayers | Improved charge injection/extraction in devices |
Organic Field-Effect Transistors (OFETs)
There is no available data or research on the use of this compound in the fabrication or performance of Organic Field-Effect Transistors. While thiophene derivatives are a major class of semiconductors for p-channel OFETs, the specific properties of this compound remain uninvestigated. semanticscholar.org
Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
Currently, there are no scientific reports on the application of this compound in Organic Photovoltaics or Organic Light-Emitting Diodes. Thiophene-containing compounds are of significant interest in both fields. semanticscholar.orgmdpi.com In OPVs, they are often used as electron-donating materials in the active layer. jmaterenvironsci.comnih.govresearchgate.net In OLEDs, thiophene derivatives can be part of the emissive layer or charge-transporting layers. rsc.orgrsc.orgsouthern.edu Despite the prevalence of the thiophene motif, the specific utility of this compound in these technologies has not been documented.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
A significant area of development will be the exploration of eco-friendly methodologies. This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. Furthermore, the development of catalytic systems, potentially employing earth-abundant metals, could lead to more sustainable and atom-economical processes. The principles of green chemistry, such as minimizing derivatives and maximizing atom economy, will be central to these new synthetic strategies.
Investigation of Undiscovered Reactivity Profiles and Cascade Reactions
The reactivity of 2-(azidomethyl)-3,5-dibromothiophene is largely dictated by its azide (B81097) and bromo-substituents. While the azide group is well-known for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), there is still much to learn about its reactivity in the context of this specific thiophene (B33073) derivative.
Future investigations will likely delve into less common transformations of the azide group, such as its reaction with phosphines (the Staudinger ligation) or its thermal or photochemical decomposition to form highly reactive nitrenes. These nitrenes could then participate in a variety of C-H insertion or cyclization reactions, leading to novel heterocyclic systems.
A particularly exciting avenue is the design of cascade reactions. These are multi-step reactions where the product of one step becomes the reactant for the next, all occurring in a single pot. The dual functionality of this compound makes it an ideal candidate for such processes. For instance, a reaction could be initiated at the azide group, followed by a subsequent cross-coupling reaction at one or both of the C-Br bonds. This would allow for the rapid construction of complex molecular architectures from a relatively simple starting material.
Integration into Complex Macromolecular Architectures and Nanomaterials
The ability of this compound to undergo polymerization and to be attached to surfaces makes it a valuable component for materials science. The bromine atoms allow for its use in various cross-coupling reactions to form conjugated polymers. These polymers, with their thiophene backbone, are expected to have interesting electronic and optical properties.
The azide group provides a convenient handle for "grafting" these polymers onto surfaces or for creating more complex macromolecular structures like block copolymers or dendrimers. For example, a polymer synthesized from this compound could be subsequently functionalized by attaching other molecules via the azide groups along the polymer chain.
Furthermore, this compound can be used to modify the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes. The resulting functionalized nanomaterials could have applications in areas like sensing, catalysis, and biomedical imaging.
Table 1: Potential Macromolecular Architectures Incorporating this compound
| Macromolecular Architecture | Synthetic Strategy | Potential Application |
| Linear Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki, Stille) | Organic electronics, sensors |
| Graft Copolymers | "Grafting to" or "grafting from" methods via the azide group | Compatibilizers, stimuli-responsive materials |
| Dendrimers | Convergent or divergent synthesis using the azide for branching | Drug delivery, light-harvesting systems |
| Surface-Functionalized Nanoparticles | "Click" chemistry attachment to alkyne-modified surfaces | Targeted drug delivery, bioimaging |
Development of High-Performance Functional Materials Based on Thiophene Derivatives
Thiophene-based materials are at the forefront of research in organic electronics. The development of new functional materials derived from this compound is a promising area of future work. By carefully choosing the reaction partners for polymerization and post-polymerization modification, it should be possible to fine-tune the properties of the resulting materials.
For example, the introduction of electron-donating or electron-withdrawing groups can alter the band gap of the conjugated polymers, making them suitable for use in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The regular arrangement of the functional groups in polymers derived from this monomer could also lead to materials with improved charge transport properties, which is crucial for applications in organic field-effect transistors (OFETs).
The inherent processability of many thiophene-based polymers, allowing them to be deposited from solution, is a significant advantage for the fabrication of large-area and flexible electronic devices.
Synergistic Combination with Other Advanced Functional Groups for Multifunctional Molecules
The true potential of this compound may lie in its use as a scaffold for creating multifunctional molecules. By selectively reacting the azide and bromo groups, it is possible to introduce a variety of other functional moieties into the molecule.
For instance, one of the bromine atoms could be replaced with a fluorescent dye via a Suzuki coupling, while the azide group is used to attach a biomolecule through click chemistry. The resulting molecule would have both fluorescent and biological targeting capabilities, making it a potential candidate for use as a biological probe.
Another possibility is to combine the electronic properties of the thiophene core with the recognition capabilities of a receptor molecule attached via the azide group. This could lead to the development of highly selective chemical sensors. The possibilities are vast and are only limited by the creativity of the synthetic chemist.
Q & A
Q. What are the recommended synthetic routes for 2-(azidomethyl)-3,5-dibromothiophene?
- Methodological Answer : A common approach involves functionalizing 3,5-dibromothiophene derivatives. For example:
- Step 1 : Bromination of thiophene at the 3,5-positions using N-bromosuccinimide (NBS) under controlled conditions .
- Step 2 : Introduce the azidomethyl group via nucleophilic substitution (e.g., reacting with sodium azide in a polar aprotic solvent like DMF).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
- Key Challenge : Competing side reactions (e.g., over-bromination or azide decomposition) require strict temperature control (<40°C) and inert atmospheres.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR (δ 4.3–4.5 ppm for –CHN) and C NMR (δ 50–55 ppm for C–N) to confirm azidomethyl placement .
- HRMS : Exact mass analysis (e.g., m/z 320.84 for CHBrNS) to validate molecular composition.
- IR : A strong absorption band near 2100 cm confirms the azide (–N) group .
Q. What are the stability considerations for handling this compound?
- Methodological Answer :
- Thermal Stability : Avoid temperatures >80°C to prevent azide decomposition (risk of exothermic reactions).
- Light Sensitivity : Store in amber vials under argon to minimize photolytic degradation .
- Moisture Control : Use anhydrous solvents and desiccants during reactions to prevent hydrolysis of the azide group.
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for this compound in materials science?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) using Pd(PPh) as a catalyst .
- Optimization Tips :
- Use a 2:1 molar ratio of boronic ester to dibromothiophene to ensure bis-coupling.
- Monitor reaction progress via TLC or GC-MS to avoid over-substitution.
- Application Example : Synthesize π-conjugated polymers for organic electronics by coupling with thiophene-based monomers.
Q. What strategies resolve contradictions in reported reactivity of the azidomethyl group?
- Methodological Answer : Discrepancies in reactivity (e.g., click chemistry efficiency) may arise from:
- Impurities : Use HPLC to verify purity (>95%) before kinetic studies .
- Solvent Effects : Compare reaction rates in polar (DMSO) vs. non-polar (toluene) solvents.
- In Situ Monitoring : Employ H NMR or Raman spectroscopy to track azide-alkyne cycloaddition kinetics .
Q. How can this compound be applied in targeted drug discovery?
- Methodological Answer :
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound to biomolecules (e.g., peptides or antibodies) .
- Biological Testing :
- In Vitro : Screen for cytotoxicity using MTT assays (e.g., against cancer cell lines).
- Mechanistic Studies : Investigate enzyme inhibition (e.g., kinase assays) due to halogen-thiophene interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
